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Compound Name: RQ-00203078

Cat. No.: B610574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential

Melastatin 8 (TRPM8) ion channel, which is recognized as the primary sensor for cold

temperatures in the peripheral nervous system.[1] Developed by RaQualia Pharma Inc., this

small molecule emerged from a high-throughput screening (HTS) campaign and subsequent

lead optimization efforts.[2] RQ-00203078 has been investigated as a potential therapeutic

agent for conditions involving cold hypersensitivity and pain. This document provides a

comprehensive overview of the discovery, mechanism of action, and preclinical development of

RQ-00203078.

Core Data Summary
The following tables summarize the key quantitative data reported for RQ-00203078.

Table 1: In Vitro Potency and Selectivity
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Target Species Assay Type Value Reference

TRPM8 Human - IC50: 8.3 nM [3][4][5]

TRPM8 Rat - IC50: 5.3 nM

TRPV1 - -

>350-fold

selectivity over

TRPM8

TRPA1 - -

>350-fold

selectivity over

TRPM8

TRPV4 - - IC50: >10 µM

Table 2: In Vivo Efficacy

Model Species Endpoint
Route of
Administrat
ion

Value Reference

Icilin-induced

"wet-dog

shakes"

Rat
Inhibition of

shakes
Oral (p.o.)

ED50: 0.65

mg/kg

Table 3: Pharmacokinetic Properties in Rats

Parameter
Route of
Administration

Dose Value Reference

Cmax Oral (p.o.) 3 mg/kg 2300 ng/mL

Bioavailability Oral (p.o.) 3 mg/kg 86%

Mechanism of Action and Signaling Pathway
RQ-00203078 exerts its pharmacological effect by directly blocking the TRPM8 ion channel.

TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. It
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is activated by cold temperatures (below ~28°C) and cooling compounds such as menthol and

icilin. Activation of TRPM8 leads to an influx of cations (primarily Ca2+ and Na+), depolarization

of the neuronal membrane, and the generation of action potentials that are transmitted to the

central nervous system, resulting in the sensation of cold and potentially pain in pathological

states.

By binding to the TRPM8 channel, RQ-00203078 prevents this ion influx, thereby inhibiting the

downstream signaling cascade.
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TRPM8 signaling and RQ-00203078 inhibition.

Experimental Protocols
Detailed experimental protocols for the discovery and characterization of RQ-00203078 are

proprietary to RaQualia Pharma Inc. However, based on standard practices in drug discovery,

the following methodologies are likely to have been employed.

1. High-Throughput Screening (HTS)

A cell-based HTS assay was likely used to identify initial hits from a compound library. This

would typically involve:
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Cell Line: A stable cell line expressing recombinant human or rat TRPM8 (e.g., HEK293 or

CHO cells).

Assay Principle: A fluorescent calcium indicator (e.g., Fluo-4) would be loaded into the cells.

The addition of a TRPM8 agonist (e.g., menthol or icilin) would trigger calcium influx, leading

to an increase in fluorescence. The assay would screen for compounds that inhibit this

fluorescence increase.

Procedure:

Plate TRPM8-expressing cells in 384- or 1536-well plates.

Incubate cells with the calcium indicator dye.

Add library compounds at a fixed concentration.

Add a TRPM8 agonist to stimulate the channel.

Measure fluorescence intensity using a plate reader.

Identify compounds that significantly reduce the agonist-induced fluorescence signal.

2. In Vivo "Wet-Dog Shakes" Model

This is a common in vivo model to assess the functional activity of TRPM8 modulators.

Animals: Male Sprague-Dawley rats.

Procedure:

Administer RQ-00203078 or vehicle orally (p.o.) at various doses.

After a set pre-treatment time (e.g., 60 minutes), administer the TRPM8 agonist icilin

intraperitoneally (i.p.).

Immediately place the animals in an observation cage.
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Count the number of "wet-dog shakes" (a characteristic shuddering motion) over a defined

period (e.g., 30 minutes).

Calculate the dose-dependent inhibition of this behavior to determine the ED50.

3. Pharmacokinetic Study in Rats

To determine the oral bioavailability and other pharmacokinetic parameters, the following

protocol would be typical:

Animals: Male Sprague-Dawley rats, possibly with jugular vein cannulation for serial blood

sampling.

Procedure:

Administer RQ-00203078 at a defined dose both intravenously (i.v.) and orally (p.o.) to

different groups of rats.

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and

24 hours).

Process blood samples to obtain plasma.

Analyze the concentration of RQ-00203078 in plasma samples using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate

software. Bioavailability is calculated as (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral).

Experimental and Developmental Workflow
The discovery and preclinical development of RQ-00203078 likely followed a structured

workflow.
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Preclinical development workflow for RQ-00203078.
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Clinical Development Status
While RQ-00203078 was identified as a potent and orally active TRPM8 antagonist, publicly

available information suggests that a subsequent compound from RaQualia's TRPM8 blocker

program, RQ-00434739, has advanced into Phase I clinical trials. This indicates that RQ-
00203078 may have served as a crucial lead compound that informed the development of

next-generation TRPM8 antagonists with potentially improved properties. There are no known

active clinical trials for RQ-00203078 itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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